molecular formula C24H25NO3 B11413661 2-[(4-benzylpiperidin-1-yl)carbonyl]-6-ethyl-4H-chromen-4-one

2-[(4-benzylpiperidin-1-yl)carbonyl]-6-ethyl-4H-chromen-4-one

Cat. No.: B11413661
M. Wt: 375.5 g/mol
InChI Key: DPZSRZCZSNCEIC-UHFFFAOYSA-N
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Description

2-[(4-Benzylpiperidin-1-yl)carbonyl]-6-ethyl-4H-chromen-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a chromenone core structure, which is fused with a piperidine ring substituted with a benzyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperidin-1-yl)carbonyl]-6-ethyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an acyl chloride under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Final Coupling: The final step involves coupling the benzylated piperidine derivative with the chromenone core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzylpiperidin-1-yl)carbonyl]-6-ethyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the chromenone core or the piperidine ring.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Benzyl chloride, sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

2-[(4-Benzylpiperidin-1-yl)carbonyl]-6-ethyl-4H-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperidin-1-yl)carbonyl]-6-ethyl-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A related compound with a similar piperidine ring structure but lacking the chromenone core.

    N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide: Another compound with a benzylpiperidine moiety, used as a muscarinic receptor antagonist.

Uniqueness

2-[(4-Benzylpiperidin-1-yl)carbonyl]-6-ethyl-4H-chromen-4-one is unique due to its combination of a chromenone core and a benzylpiperidine moiety. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

2-(4-benzylpiperidine-1-carbonyl)-6-ethylchromen-4-one

InChI

InChI=1S/C24H25NO3/c1-2-17-8-9-22-20(15-17)21(26)16-23(28-22)24(27)25-12-10-19(11-13-25)14-18-6-4-3-5-7-18/h3-9,15-16,19H,2,10-14H2,1H3

InChI Key

DPZSRZCZSNCEIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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